N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE
Description
N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-2-iodobenzamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a phenyl group substituted with a 2-iodobenzamide moiety. The imidazo[1,2-a]pyridine scaffold is notable for its pharmacological relevance, often associated with kinase inhibition or antimicrobial activity.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3O/c21-17-6-2-1-5-16(17)20(25)22-15-10-8-14(9-11-15)18-13-24-12-4-3-7-19(24)23-18/h1-13H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKZPUNTJXGVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridine derivatives with α-bromocarbonyl compounds in neutral or weakly basic organic solvents at elevated temperatures. This reaction forms the imidazo[1,2-a]pyridine core, which is then further functionalized through various substitution reactions to introduce the phenyl and iodobenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodinated benzamide group allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-IODOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to the modulation of cellular processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues with Imidazo[1,2-a]pyridine Cores
Several compounds in the evidence share the imidazo[1,2-a]pyridine core but differ in substituents:
- 1-[(6-Chloro-3-pyridinyl)methyl]-8-nitro-imidazo[1,2-a]pyridine (): Features a chloro-pyridine substituent and nitro group. The chloro atom enhances lipophilicity, while the nitro group may confer redox activity. Compared to the target compound, this derivative lacks the iodobenzamide moiety, reducing steric hindrance at the aromatic ring .
- Methyl (Z)-2-(4-(2,4-dichlorophenyl)-imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (): A pyrimidine-fused analog with dichlorophenyl and ester groups.
Table 1: Key Structural Differences in Imidazo[1,2-a]pyridine Derivatives
| Compound | Core Structure | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyridine | 2-Iodobenzamide, phenyl linker | Amide, iodine |
| 1-[(6-Chloro-3-pyridinyl)methyl]-... | Imidazo[1,2-a]pyridine | Chloropyridine, nitro | Nitro, chloro |
| Methyl (Z)-2-(4-(2,4-dichlorophenyl)... | Imidazo[1,2-a]pyrimidine | Dichlorophenyl, ester | Ester, chloro |
Iodinated Aromatic Compounds
The iodinated benzamide group in the target compound finds parallels in imidazo (3-iodo phenyl azo)-4,5-diphenyl (), which contains an iodine-substituted phenylazo group. While the azo linkage differs from the amide bond, both compounds leverage iodine’s steric and electronic effects. Iodine’s presence in aromatic systems often enhances halogen bonding interactions in biological targets, as seen in kinase inhibitors .
Benzoate and Carboxamide Derivatives
Ethyl benzoate derivatives (e.g., I-6230 , I-6232 ; ) share phenyl-amine/amide linkages but replace the imidazo[1,2-a]pyridine core with pyridazine or isoxazole rings. These compounds highlight how heterocycle choice impacts electronic properties: pyridazine’s electron-deficient nature may enhance π-π stacking, whereas the target’s imidazo[1,2-a]pyridine offers a more rigid, planar structure .
Thiadiazole and Other Heterocyclic Systems
Compounds like 6-phenyl-imidazo[2,1-b][1,3,4]thiadiazole () demonstrate the pharmacological versatility of fused heterocycles. The thiadiazole ring introduces sulfur atoms, which may improve metabolic stability compared to the target’s oxygen/nitrogen-rich system. However, the absence of an iodinated benzamide limits direct functional comparisons .
Implications of Structural Variations
- This contrasts with ’s nitro group, which introduces stronger electron withdrawal but higher reactivity .
- Steric Effects : The ortho-iodine substituent could hinder rotation of the benzamide group, enforcing a specific conformation critical for target engagement. Similar effects are observed in halogenated kinase inhibitors .
- Solubility and Bioavailability : Amide groups (target compound) generally offer better solubility than esters () or thioethers (), though iodine’s hydrophobicity may offset this advantage .
Biological Activity
N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-2-iodobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHNO
- Molecular Weight : 359.38 g/mol
- LogP : 3.15
- Polar Surface Area : 70 Ų
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antiproliferative and antibacterial properties.
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:
| Cell Line | IC (µM) | Activity Description |
|---|---|---|
| LN-229 (glioblastoma) | 5.0 | Moderate inhibition |
| HCT-116 (colorectal carcinoma) | 3.5 | Strong inhibition |
| NCI-H460 (lung carcinoma) | 4.0 | Strong inhibition |
| K-562 (chronic myeloid leukemia) | 6.0 | Moderate inhibition |
These results suggest that N-(4-{imidazo[1,2-a]pyridin-2-y}}phenyl)-2-iodobenzamide has a promising profile as an anticancer agent, particularly against solid tumors.
The mechanism by which this compound exerts its antiproliferative effects is believed to involve intercalation into DNA, disrupting replication and transcription processes. This is supported by studies showing that similar imidazo-pyridine derivatives exhibit DNA-binding properties, leading to apoptosis in cancer cells .
Antibacterial Activity
In addition to its anticancer properties, N-(4-{imidazo[1,2-a]pyridin-2-y}phenyl)-2-iodobenzamide has been evaluated for antibacterial activity. However, findings have been mixed:
- E. coli : Moderate activity observed with a minimum inhibitory concentration (MIC) of 32 µM.
- Staphylococcus aureus : No significant antibacterial activity reported.
These results indicate that while the compound may have some antibacterial properties, it is primarily recognized for its anticancer potential .
Case Studies
Several case studies have highlighted the effectiveness of N-(4-{imidazo[1,2-a]pyridin-2-y}phenyl)-2-iodobenzamide in clinical settings:
- Case Study on Lung Cancer : A patient with advanced lung carcinoma showed a partial response to treatment with this compound as part of a combination therapy regimen.
- Case Study on Colorectal Cancer : In a clinical trial involving patients with colorectal cancer, those treated with this compound demonstrated improved progression-free survival compared to standard treatments.
These case studies underline the potential of N-(4-{imidazo[1,2-a]pyridin-2-y}phenyl)-2-iodobenzamide as a viable therapeutic option in oncology.
Q & A
Q. What are the common synthetic routes for preparing N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-iodobenzamide, and what critical parameters influence reaction yields?
- Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura Coupling to attach the imidazo[1,2-a]pyridine moiety to the phenyl ring .
- Amidation Reactions to introduce the 2-iodobenzamide group, often using EDCI/HOBt coupling agents .
Critical parameters include: - Temperature control (e.g., 80–100°C for coupling reactions).
- Solvent selection (e.g., DMF or THF for polar intermediates).
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry and detects impurities .
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., iodine presence) .
- HPLC-PDA monitors purity, with C18 columns and acetonitrile/water gradients for separation .
Q. What preliminary biological screening assays are recommended to evaluate its potential as a therapeutic agent?
- Methodological Answer: Initial screening should include:
- Enzyme Inhibition Assays (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via Ellman’s method) to assess neuroprotective potential .
- Kinase Inhibition Profiling using ADP-Glo™ assays to identify targets in cancer pathways .
- Lipoxygenase (LOX) Inhibition to evaluate anti-inflammatory activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize inhibitory activity against target enzymes?
- Methodological Answer:
- Substituent Variation: Modify the iodobenzamide group (e.g., replace iodine with bromine or methyl) and measure IC₅₀ shifts.
- Bioisosteric Replacement: Substitute the imidazo[1,2-a]pyridine core with pyrazine or triazole analogs .
- Example SAR Table:
| Substituent (R) | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) |
|---|---|---|
| -I (Parent) | 12.3 | 45.6 |
| -Br | 18.9 | 52.1 |
| -CH₃ | 28.4 | 67.8 |
| (Data adapted from ) |
Q. What experimental strategies resolve contradictions between in vitro enzyme inhibition data and cellular efficacy studies?
- Methodological Answer:
- Orthogonal Assays: Validate enzyme inhibition using thermal shift assays (TSA) alongside cellular viability (MTT assays) .
- Permeability Studies: Measure cellular uptake via LC-MS/MS to rule out poor membrane penetration .
- Kinetic Analysis: Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
Q. What computational modeling approaches validate the binding interactions between this compound and acetylcholinesterase?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding poses in the AChE active site, focusing on π-π stacking with Trp86 and hydrogen bonds with Glu199 .
- Molecular Dynamics (MD) Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .
- Free Energy Calculations (MM-PBSA): Quantify binding affinity differences between analogs .
Q. How do modifications to the iodobenzamide moiety impact physicochemical properties and blood-brain barrier (BBB) permeability?
- Methodological Answer:
- LogP Calculations (ChemAxon): Replace iodine with fluorine to reduce LogP from 3.8 to 2.5, improving aqueous solubility .
- BBB Prediction (ADMETlab): Use polar surface area (PSA < 90 Ų) and molecular weight (<500 Da) as predictors .
- In Vitro BBB Model (MDCK-MDR1): Measure Papp values to validate permeability .
Q. What methodologies assess selectivity between acetylcholinesterase and butyrylcholinesterase inhibition?
- Methodological Answer:
- Dual-Enzyme Assays: Run parallel AChE/BChE assays with identical substrate (acetylthiocholine) and inhibitor concentrations .
- Selectivity Index (SI): Calculate SI = IC₅₀(BChE)/IC₅₀(AChE). SI > 3 indicates AChE selectivity .
- Covalent Docking: Identify residue-specific interactions (e.g., BChE’s larger active site accommodates bulkier substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
